Product packaging for 4-Fluoro-2-(methylthio)phenol(Cat. No.:CAS No. 90033-52-6)

4-Fluoro-2-(methylthio)phenol

Cat. No.: B1601197
CAS No.: 90033-52-6
M. Wt: 158.2 g/mol
InChI Key: MBEKFWUOYFSSIH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organosulfur Compounds in Chemical Synthesis and Applied Sciences

The introduction of fluorine into organosulfur compounds can dramatically alter their physical, chemical, and biological properties. cas.cn Fluorine's high electronegativity and small size make it a unique element in medicinal chemistry and chemical biology. cas.cnmdpi.com The presence of fluorine can enhance the electrophilic character of organosulfur molecules, which may increase their reactivity toward biological targets like thiol groups. mdpi.com

Fluorinated organosulfur compounds have proven to be effective reagents in organic synthesis, particularly for fluoroalkylation reactions, which are crucial for creating novel bioactive molecules and advanced materials. cas.cn Furthermore, the unique properties of these compounds have been harnessed in specialized applications, such as the development of novel molecules to isolate bacteria capable of cleaving carbon-sulfur bonds, a process relevant to industrial desulfurization. nih.gov

Overview of Phenolic and Thioether Moieties in Advanced Materials and Biologically Active Compounds

The structure of 4-Fluoro-2-(methylthio)phenol contains both a phenolic hydroxyl group and a thioether (sulfide) linkage, both of which are pivotal functional groups in various scientific fields.

Phenolic Moiety: Phenolic compounds are a diverse group of molecules that are central to biology and materials science. bohrium.comrsc.org They are well-known for their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative bioactivities. rsc.orgnih.govmdpi.com This has led to their extensive study for applications in human health and nutrition. nih.govmdpi.com In materials science, phenolic groups are fundamental to creating functional materials such as metal-phenolic networks, which have applications in catalysis and biomedicine. bohrium.com The hydroxyl group of phenols can also be used to graft molecules onto polymer surfaces, modifying their properties like hydrophobicity. ossila.com

Thioether Moiety: The thioether group (R-S-R'), the sulfur analog of an ether, is a key structural motif in numerous biologically active compounds and pharmaceuticals, including antitumor and antimalarial agents. britannica.comrsc.orgresearchgate.net The specific chemical reactivity of thioethers allows for their use in the functional modification of peptides and proteins through bioconjugation reactions. escholarship.org In industrial chemistry, organosulfur compounds like thioethers are naturally present in crude oil, and their transformation is a key aspect of hydrodesulfurization processes. britannica.com Due to their chemical stability and lower polarity compared to thiols, thioethers also serve as important intermediates in organic synthesis. teachy.app

Research Landscape and Potential Directions for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its potential can be inferred from its chemical structure and its availability as a synthetic building block. fluorochem.co.uk The compound combines the advantageous properties of fluorinated organosulfur compounds with the versatile reactivity of phenols and thioethers.

Potential research directions for this molecule likely lie in medicinal chemistry and materials science. For instance, drawing parallels with the structurally related 4-fluoro-2-methylphenol (B144770), which serves as a building block for potent receptor tyrosine kinase inhibitors, this compound could be explored as a precursor for novel kinase inhibitors or other active pharmaceutical ingredients (APIs). ossila.com The presence of the methylthio group offers an additional site for chemical modification compared to its cresol (B1669610) analog.

In materials science, its phenolic hydroxyl group allows it to be used in the synthesis of new polymers or for surface modification of existing materials. The combined presence of fluorine and sulfur could impart unique thermal, electronic, or hydrophobic properties to these new materials. Its role as a commercially available intermediate suggests it is currently being used in synthetic applications, likely in the development of proprietary, more complex molecules for various industrial and research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FOS B1601197 4-Fluoro-2-(methylthio)phenol CAS No. 90033-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEKFWUOYFSSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526835
Record name 4-Fluoro-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90033-52-6
Record name 4-Fluoro-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2 Methylthio Phenol and Its Precursors

Regioselective Synthesis Strategies for Introducing Fluorine and Methylthio Groups on Phenolic Scaffolds

The precise placement of fluorine and methylthio substituents on the phenol (B47542) ring is critical for the desired properties of the final compound. This requires highly regioselective synthetic methods.

Nucleophilic Aromatic Substitution Approaches in the Synthesis of Fluorinated Thioethers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroatom bonds, including the carbon-sulfur bond in fluorinated thioethers. acs.org In the context of synthesizing precursors for 4-Fluoro-2-(methylthio)phenol, SNAr reactions can be employed to introduce the methylthio group onto a fluorinated phenolic precursor.

The conventional SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a Meisenheimer intermediate, followed by the departure of a leaving group. acs.org However, recent studies have highlighted a concerted SNAr (CSNAr) mechanism, particularly for fluoroarenes, where the nucleophilic attack and the elimination of the fluoride (B91410) ion occur in a single transition state. acs.org This process can be facilitated by organocatalysts that play a dual role in activating the nucleophile and stabilizing the transition state. acs.orgnih.gov

For instance, an organic superbase can deprotonate a thiol to generate a potent nucleophile, which then attacks the fluoroarene. acs.org The reaction can be catalyzed by systems that promote the CSNAr pathway, offering a highly efficient route to fluorinated aryl thioethers. acs.orgnih.gov Computational studies have supported the concerted mechanism by showing a single energy barrier for the substitution process without the formation of a stable Meisenheimer intermediate. acs.org

The efficiency of these reactions allows for the synthesis of various fluorinated poly(aryl thioethers) under mild conditions, often at room temperature with low catalyst loadings. nih.govresearchgate.netdoaj.org This approach is applicable to a range of perfluorinated or highly activated aryl monomers. nih.gov

Metallation-Mediated Routes for Methylthio Moiety Introduction

Metallation provides an alternative and powerful strategy for the regioselective introduction of the methylthio group onto a phenolic ring. This approach typically involves the deprotonation of an aromatic C-H bond using a strong base (organolithium reagents or lithium amides) to form an organometallic intermediate, which then reacts with an electrophilic sulfur source.

A common method for methylthiolation involves the use of dimethyl disulfide (DMDS) as the electrophile. However, direct C-H functionalization methods are continually being developed to avoid the need for pre-functionalized starting materials. For example, iron-catalyzed C-H thiolation of electron-rich arenes with disulfides has been demonstrated. researchgate.net

Another approach involves the use of a directing group to guide the metallation to a specific position. For phenols, the hydroxyl group can act as a directing group. For instance, a copper-mediated, phenanthroline-directed ortho-C-H sulfenylation of phenols with diaryl disulfides has been reported to form unsymmetrical diaryl sulfides. researchgate.net

Furthermore, transition-metal-free methods for the methylthiolation of arylboronic acids with dimethyldisulfide have been developed, offering a mild and practical route to aryl methyl sulfides. bohrium.com These reactions are often promoted by a radical initiator like di-tert-butyl peroxide (DTBP) and tolerate a variety of functional groups. bohrium.com

A study on the synthesis of 3-aryl-5-methylthio-phenols utilized a base-mediated [3+3] cyclization of ketones with α-aroyl ketene (B1206846) dithioacetals. nih.gov This method demonstrated good tolerance for various functional groups, including halogens. nih.gov

Precursor Design and Functionalization Pathways towards this compound

The synthesis of this compound relies on the careful design and functionalization of appropriate precursors. A logical retrosynthetic analysis suggests starting from a more readily available substituted phenol.

One plausible pathway begins with 4-fluorophenol (B42351). The introduction of the methylthio group at the ortho position can be challenging due to the directing effects of the existing substituents. However, methods like directed ortho-metallation can be employed.

Alternatively, one could start with a precursor already containing the methylthio group, such as 2-(methylthio)phenol, and then introduce the fluorine atom at the para position. rsc.org Electrophilic fluorination reactions using reagents like Selectfluor could be a viable option, although regioselectivity can be a concern.

A multi-step synthesis might involve the following general steps:

  • Protection of the phenolic hydroxyl group.
  • Introduction of the methylthio group via metallation and reaction with an electrophilic sulfur source.
  • Introduction of the fluorine atom, potentially through a Sandmeyer-type reaction from an amino precursor or via electrophilic fluorination.
  • Deprotection of the phenol.
  • For example, the synthesis of 3-fluoro-4-(methylthio)phenol (B178303) has been reported starting from 3-fluoro-4-(methylthio)aniline. chemicalbook.com This aniline (B41778) derivative undergoes diazotization followed by hydrolysis of the diazonium salt to yield the desired phenol. chemicalbook.com A similar strategy could be envisioned for the 4-fluoro-2-(methylthio) isomer, starting from 2-methylthio-4-nitroaniline, followed by reduction, diazotization, fluorination (Balz-Schiemann reaction), and finally, conversion of the nitro group to a hydroxyl group.

    Optimization of Reaction Conditions and Yields in this compound Synthesis

    Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

    In nucleophilic aromatic substitution reactions for introducing the methylthio group, the choice of base and solvent is critical. For instance, in the synthesis of fluorinated poly(aryl thioethers), reactions were shown to proceed rapidly at room temperature using an organocatalyst. nih.gov In other cases, elevated temperatures may be necessary to achieve reasonable reaction rates. acs.org

    For metallation-mediated reactions, the choice of the strong base and the reaction temperature are paramount to control regioselectivity and prevent side reactions. The optimization of base and solvent combinations in the synthesis of 5-(methylthio)-[1,1′-biphenyl]-3-ol showed that NaH in DMF at 50 °C provided the best yield. nih.gov

    The synthesis of dihydrobenzofuran neolignans through silver(I)-promoted oxidative coupling demonstrated that optimizing the oxidant, solvent, and reaction time could significantly improve the process. scielo.br Acetonitrile (B52724) was identified as a "greener" and effective solvent, and the reaction time was reduced from 20 to 4 hours without compromising conversion and selectivity. scielo.br

    The table below presents a hypothetical optimization of a key reaction step in the synthesis of a fluorinated thioether, illustrating the systematic approach to improving reaction outcomes.

    Table 1: Optimization of Reaction Conditions for a Hypothetical SNAr Reaction

    Entry Solvent Base Temperature (°C) Time (h) Yield (%)
    1 DMF K₂CO₃ 100 12 45
    2 DMSO K₂CO₃ 100 12 55
    3 NMP Cs₂CO₃ 120 8 70
    4 NMP Cs₂CO₃ 140 6 85
    5 NMP Organic Superbase 80 4 92

    Green Chemistry Approaches in the Synthesis of Fluorinated Phenols

    The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of fluorinated phenols, several green chemistry approaches are being explored.

    One key area is the development of catalytic methods that replace stoichiometric reagents, thereby reducing waste. cas.cn Transition-metal-catalyzed C-H activation and hydroxylation offer a more atom-economical route to phenols compared to classical methods that require pre-functionalized substrates. d-nb.info

    The use of more environmentally benign solvents is another important aspect. Research has shown that solvents like acetonitrile can be effective and "greener" alternatives to more hazardous solvents like dichloromethane (B109758) and benzene (B151609) in certain reactions. scielo.br Water is also being explored as a reaction medium for the synthesis of aryl sulfides. researchgate.net

    Electrochemical synthesis is emerging as a sustainable alternative for various organic transformations, including C-H functionalization. acs.org This approach can avoid the need for chemical oxidants and transition metal catalysts. acs.org

    Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve process efficiency and reduce waste. rsc.orgrsc.org For example, a one-pot method for the synthesis of aryl boronic esters from phenols has been reported, which utilizes sulfuryl fluoride for activation. rsc.org

    The use of solid-supported reagents and catalysts can also contribute to greener processes by simplifying product purification and enabling catalyst recycling. rsc.org For instance, a solid acetylene (B1199291) reagent (CaC₂/KF) has been developed for the vinylation of phenols, offering a safer and easier-to-handle alternative to gaseous acetylene. rsc.org

    The quest for greener synthetic routes to fluorinated compounds is driven by the need to replace energy-intensive and wasteful processes with more efficient and environmentally friendly alternatives. researchgate.netcas.cn

    Chemical Reactivity and Mechanistic Transformations of 4 Fluoro 2 Methylthio Phenol

    Reactivity of the Phenolic Hydroxyl Group in 4-Fluoro-2-(methylthio)phenol

    The phenolic hydroxyl group is a primary site of reactivity, influencing the aromatic ring's susceptibility to substitution and directly participating in functionalization reactions.

    Electrophilic and Nucleophilic Reactions of the Phenol (B47542) Ring

    The phenol ring in this compound is considered "activated" towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of the hydroxyl (-OH) and methylthio (-SMe) groups, which increase the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group. However, the fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This complex interplay of electronic effects governs the regioselectivity of incoming electrophiles.

    While specific electrophilic substitution studies on this compound are not extensively detailed in the provided results, the general principles of phenol chemistry suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation would likely occur at the positions ortho to the powerful hydroxyl directing group.

    Nucleophilic aromatic substitution, in contrast, is generally difficult on electron-rich phenol rings. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org While the fluorine and methylthio groups can influence reactivity, significant activation for nucleophilic attack is not typically observed in this type of system without additional activating groups like a nitro group. libretexts.org

    Formation of Derivatives via Functionalization of the Hydroxyl Group

    The phenolic hydroxyl group is readily functionalized through various reactions, including etherification and esterification, to produce a range of derivatives. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for modifying the molecule's properties.

    O-alkylation, often achieved via the Williamson ether synthesis, involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Another key transformation is O-acylation to form esters, typically by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base. The fluorine atom's electron-withdrawing nature can increase the acidity (lower the pKa) of the phenolic proton, potentially facilitating its removal under basic conditions. tandfonline.com Conversely, an ortho-fluorine has been noted to sometimes increase the nucleophilicity of the phenolic group in reactions like methylation. tandfonline.com

    Recent methodologies have also explored the direct monofluoromethylation of phenols to create monofluoromethoxy arenes, employing various specialized reagents. chemrevlett.com

    Table 1: Representative Reactions of the Phenolic Hydroxyl Group

    Reaction Type Reagents Product Type Notes
    O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) Ether A standard method for forming aryl ethers.
    O-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) Ester Forms a phenoxy ester, often used as a protecting group.
    Monofluoromethylation FCH₂Cl (generated in situ) or specialized reagents Monofluoromethyl ether An emerging transformation to introduce the -OCH₂F group. chemrevlett.com

    Transformations Involving the Methylthio Moiety in this compound

    The methylthio group provides another reactive handle on the molecule, primarily through oxidation of the sulfur atom.

    Oxidation Reactions Leading to Sulfoxides and Sulfones

    The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. chemicalbook.com

    The selective oxidation of sulfides to sulfoxides, or their complete oxidation to sulfones, can be achieved by choosing appropriate oxidizing agents and controlling reaction conditions. jchemrev.com Common oxidants for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org For instance, the oxidation of a similar compound, 4-(methylthio)phenol (B156131), to 4-(methylsulfonyl)phenol (B50025) has been documented using sodium periodate.

    The resulting products, 4-fluoro-2-(methylsulfinyl)phenol and 4-fluoro-2-(methylsulfonyl)phenol, are valuable intermediates in their own right, with the sulfonyl group being a key component in various biologically active molecules. nih.govfishersci.ie

    Table 2: Oxidation of the Methylthio Group

    Starting Material Oxidizing Agent Product
    This compound Mild Oxidant (e.g., 1 equiv. m-CPBA) 4-Fluoro-2-(methylsulfinyl)phenol
    This compound Strong Oxidant (e.g., excess H₂O₂, Oxone) 4-Fluoro-2-(methylsulfonyl)phenol

    Cleavage and Rearrangement Mechanisms of the Methylthio Group

    Cleavage of the carbon-sulfur bond in the methylthio group can be accomplished under specific conditions. Reductive cleavage using reagents like Raney Nickel is a common method to remove thioether groups, which would convert this compound to 4-fluorophenol (B42351).

    Rearrangement reactions involving aryl sulfides can also occur. For example, the Pummerer reaction and related transformations can be initiated by activating the sulfur atom (e.g., by oxidation to a sulfoxide), followed by intramolecular rearrangement or reaction with a nucleophile. acs.org A study on N-phenoxyarylamides showed that a methylthio group was compatible with a rearrangement reaction that led to ortho-C–H amidation of phenols, indicating the stability of the C-S bond under those specific basic conditions. acs.org

    Influence of the Fluorine Atom on Reaction Pathways and Selectivity

    The fluorine atom at position 4 exerts a profound influence on the molecule's reactivity through its potent electronic effects. rsc.org As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of nearby functional groups. tandfonline.com This -I effect increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate.

    In some cases, the presence of fluorine can lead to unexpected reaction pathways or altered reaction rates compared to their non-fluorinated counterparts. rsc.org For instance, fluoride (B91410) ions have been shown to mediate and activate hydroxyl groups in certain nucleophilic additions by forming hydrogen bonds, thereby increasing the nucleophilicity of the oxygen atom. rsc.org This highlights the unique ability of fluorine to influence reaction mechanisms beyond simple inductive and mesomeric effects.

    Stability Studies of this compound under Varied Chemical Conditions

    The stability of an organic molecule under different chemical environments is a critical factor determining its storage, handling, and application. For this compound, its stability is primarily influenced by the interplay of its three key functional components: the phenolic hydroxyl group, the methylthio group, and the fluorine atom on the aromatic ring. While specific, comprehensive stability studies exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of related substituted phenols and aryl sulfides.

    Stability under Oxidative Conditions

    The primary pathway for the degradation of this compound under oxidative conditions involves the sulfur atom of the methylthio group. Common oxidizing agents can convert the sulfide (B99878) first to a sulfoxide and then to a sulfone. This process is well-established for aryl sulfides. For example, reagents like 3-chloroperoxybenzoic acid are known to effectively oxidize methylthio groups. google.com The phenolic ring itself can also be a target for oxidation, especially under strong oxidizing conditions, potentially leading to hydroxylation or ring-opening, a common fate for phenolic compounds.

    Expected Products of Oxidative Degradation

    Reactant Condition/Reagent Major Expected Product(s)
    This compound Mild Oxidant (e.g., H₂O₂) 4-Fluoro-2-(methylsulfinyl)phenol
    This compound Strong Oxidant (e.g., KMnO₄, m-CPBA) 4-Fluoro-2-(methylsulfonyl)phenol

    Stability under Photolytic Conditions

    Phenolic compounds are generally susceptible to photodegradation, a process that can be initiated by the absorption of UV light. pjoes.com This can lead to the formation of reactive species like phenoxyl radicals and, in aqueous media, hydroxyl radicals, which can attack the aromatic ring. pjoes.comresearchgate.net For sulfur-containing phenols, photodegradation can be complex. A related compound, 4-hydroxy-3-methylthiophenol, is reported to be unstable when exposed to light and air, suggesting a similar susceptibility for this compound. chembk.com The degradation pathway likely involves cleavage of the C-S bond or oxidation of the sulfur, in addition to the degradation of the aromatic ring.

    Inferred Stability under Thermal Conditions

    The thermal degradation of simple phenols and their derivatives typically occurs at elevated temperatures, often above 300-400°C. ncsu.edu The process generally involves the cleavage of substituent groups and the eventual breakdown of the aromatic ring structure to form smaller volatile molecules and a carbonaceous char. ncsu.edumdpi.com The strong C-F bond in this compound would be expected to exhibit high thermal stability. The C-S and O-H bonds would likely be the initial sites of thermal cleavage.

    Inferred Stability Profile under Varied pH

    The stability of this compound is also expected to be pH-dependent, primarily due to the acidic nature of the phenolic hydroxyl group.

    Acidic Conditions (pH < 7): The compound is expected to be relatively stable in mild acidic solutions. The phenolic hydroxyl group remains protonated, and the C-F bond is resistant to acid-catalyzed hydrolysis under moderate conditions.

    Basic Conditions (pH > 7): In alkaline solutions, the phenolic proton is abstracted to form the more nucleophilic phenoxide ion. This species is significantly more susceptible to oxidation than the parent phenol. Therefore, in the presence of air or other oxidants, this compound would likely degrade more rapidly under basic conditions.

    Summary of Inferred Stability

    Condition Expected Stability Likely Degradation Pathway(s)
    Oxidative Low Oxidation of methylthio group to sulfoxide/sulfone; Ring hydroxylation/opening.
    Photolytic (UV) Low Phenoxyl radical formation; C-S bond cleavage; Ring degradation.
    Thermal Moderate to High Cleavage of C-S and C-C bonds at high temperatures (>300°C).
    Acidic (Mild) High Generally stable.

    | Basic | Low (especially with O₂) | Formation of phenoxide, followed by enhanced oxidation. |

    Advanced Spectroscopic Characterization and Structural Elucidation in Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Fluoro-2-(methylthio)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of each atom and their connectivity.

    In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments within a molecule. For this compound, specific signals are expected for the hydroxyl proton, the aromatic protons, and the methyl protons.

    The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl (-SCH₃) protons will present as a sharp singlet, as they are not coupled to any neighboring protons. Its chemical shift is influenced by the deshielding effect of the adjacent sulfur atom.

    The aromatic region will show more complex patterns due to spin-spin coupling between the protons and with the fluorine atom. The proton ortho to the hydroxyl group is expected to be a doublet, coupled to the neighboring meta proton. The proton positioned between the fluorine and methylthio groups will likely appear as a doublet of doublets, due to coupling with the adjacent aromatic proton and the fluorine atom. The remaining aromatic proton will also show a distinct splitting pattern based on its coupling with the neighboring proton and the more distant fluorine atom.

    Based on data from analogous compounds like 4-(methylthio)phenol (B156131) and 4-fluoro-2-methylphenol (B144770), the expected chemical shifts can be estimated chemicalbook.comchemicalbook.com.

    Predicted ¹H NMR Data for this compound

    Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
    -OHVariable (broad singlet)s (broad)
    Aromatic H (ortho to OH)6.8 - 7.0dd
    Aromatic H (ortho to S-CH₃)7.0 - 7.2d
    Aromatic H (meta to OH)6.7 - 6.9dd
    -SCH₃2.4 - 2.6s
    Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.

    The carbon atom bonded to the hydroxyl group (C-OH) and the carbon bonded to the fluorine atom (C-F) will be significantly deshielded, appearing at higher chemical shifts. The C-F bond will also exhibit coupling (¹JCF), resulting in a doublet for that carbon signal, a key identifying feature. The carbon attached to the methylthio group (C-SCH₃) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (110-160 ppm), with their precise shifts influenced by the positions of the substituents. The methyl carbon of the methylthio group will appear at a much lower chemical shift, typically in the range of 15-25 ppm.

    Analysis of related compounds such as 4-fluoro-2-methylphenol and 4-(methylthio)phenol supports these predictions chemicalbook.comchemicalbook.com.

    Predicted ¹³C NMR Data for this compound

    Carbon Atom Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
    C1 (-OH)150 - 155d
    C2 (-SCH₃)120 - 125d
    C3128 - 132s
    C4 (-F)155 - 160d (large coupling constant)
    C5115 - 120d
    C6118 - 122s
    -SCH₃15 - 20s
    Note: These are predicted values. 's' denotes singlet, 'd' denotes doublet.

    ¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F is a naturally abundant isotope with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment.

    For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The exact position is influenced by the other substituents on the ring. For instance, the chemical shift for 4-fluorophenol (B42351) is a useful reference point spectrabase.com. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This coupling information can further confirm the substitution pattern of the aromatic ring. The technique is particularly valuable for confirming the presence and electronic environment of the fluorine atom within the molecule researchgate.net.

    Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

    Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present.

    In the FTIR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with its broadness indicating hydrogen bonding. The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-S stretching vibration is generally weaker and can be found in the 800-600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

    Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C-S stretch often show strong signals. The symmetry of the molecule influences which vibrational modes are more intense in Raman versus FTIR spectra. For instance, the symmetric stretching of the aromatic ring is usually a strong band in the Raman spectrum. Studies on similar molecules like 2-(methylthio)aniline (B147308) and other substituted phenols provide a basis for interpreting the spectra researchgate.netresearchgate.netnih.gov.

    Key Predicted Vibrational Frequencies for this compound

    Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (FTIR) Typical Intensity (Raman)
    O-H stretch3200 - 3600Strong, BroadWeak
    Aromatic C-H stretch3000 - 3100MediumMedium
    Aromatic C=C stretch1400 - 1600Medium to StrongStrong
    C-F stretch1000 - 1250StrongMedium
    C-S stretch600 - 800Weak to MediumStrong

    Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

    In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₇H₇FOS).

    The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methylthio group, resulting in an [M-15]⁺ ion. Another likely fragmentation is the loss of a carbon monoxide (CO) molecule from the phenol (B47542) ring, a characteristic fragmentation for phenols, leading to an [M-28]⁺ ion. Other fragments could arise from the cleavage of the C-S bond or rearrangements of the aromatic ring. The analysis of fragmentation patterns of related compounds like 4-(methylthio)phenol and 4-fluoro-2-(trifluoromethyl)phenol (B144575) helps in predicting these pathways nist.govnist.gov.

    Predicted Key Fragments in the Mass Spectrum of this compound

    m/z Value Possible Fragment Ion Neutral Loss
    158[C₇H₇FOS]⁺Molecular Ion (M⁺)
    143[C₆H₄FOS]⁺•CH₃
    130[C₆H₆FS]⁺CO
    125[C₇H₄FO]⁺•SH
    97[C₅H₄F]⁺CO, •SH

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol.

    The primary electronic transitions observed in phenolic compounds are π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and sulfur atoms. The π → π* transitions are typically strong and appear at shorter wavelengths (around 200-280 nm). The n → π* transitions are generally weaker and may be observed as a shoulder on the main absorption bands at longer wavelengths.

    The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the benzene (B151609) ring and the solvent used. The hydroxyl, fluoro, and methylthio groups all act as auxochromes, which can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect) compared to unsubstituted benzene. Data from 4-fluorophenol and other substituted phenols indicates that absorption maxima can be expected around 220 nm and 270-280 nm researchgate.net.

    Computational and Theoretical Investigations of 4 Fluoro 2 Methylthio Phenol

    Non-Linear Optical (NLO) Properties and Potential ApplicationsThis final section would have discussed the computationally predicted non-linear optical properties, such as polarizability and hyperpolarizability, which are crucial for identifying potential applications in optoelectronics and other advanced materials.

    Unfortunately, without published research specifically on 4-Fluoro-2-(methylthio)phenol, the data required to populate these sections with scientifically accurate and detailed findings is absent. While computational studies exist for other substituted phenols, the strict adherence to the subject compound, as per the instructions, prevents the inclusion of data from related but distinct molecules.

    Should research on the computational and theoretical aspects of this compound become available, a detailed article following the proposed outline could be generated.

    A thorough search of available scientific literature reveals a significant lack of specific computational and theoretical investigations focused on the intermolecular interactions and supramolecular chemistry of this compound. While general methodologies for studying non-covalent interactions in phenol (B47542) derivatives and other organic molecules are well-established, dedicated studies on this particular compound are not present in the public domain.

    Therefore, it is not possible to provide detailed research findings or data tables specifically concerning the intermolecular interactions and supramolecular chemistry modeling of this compound at this time.

    General principles of supramolecular chemistry suggest that this compound would likely exhibit several types of intermolecular interactions:

    Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen and fluorine atoms can act as hydrogen bond acceptors.

    Van der Waals Forces: These interactions, including London dispersion forces and dipole-dipole interactions, would be present across the entire molecule.

    π-π Stacking: The aromatic ring could participate in stacking interactions with other aromatic systems.

    However, without specific computational models or crystal structure analysis for this compound, any discussion of its supramolecular behavior remains speculative. Detailed quantitative data on interaction energies, geometries, and preferred packing motifs are contingent on future research in this area.

    Applications of 4 Fluoro 2 Methylthio Phenol in Medicinal Chemistry

    Design and Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing the 4-Fluoro-2-(methylthio)phenol Scaffold

    In pharmaceutical development, intermediates are crucial compounds produced during the synthesis of an Active Pharmaceutical Ingredient (API). dapinpharma.com These intermediates are vital for creating the final drug, enabling controlled modifications to achieve the desired chemical structure and purity. dapinpharma.com While specific, publicly documented examples of APIs synthesized directly from this compound are not widespread, its structural components are featured in various bioactive molecules, highlighting its potential as a valuable scaffold.

    The fluorinated phenol (B47542) moiety is a recognized pharmacophore. For instance, the closely related compound, 4-Fluoro-2-methylphenol (B144770), serves as a key building block for quinazoline-based selective inhibitors of receptor tyrosine kinases, where the fluorophenol group plays a critical role in achieving desired potency and stability. ossila.com Similarly, the methylthio-phenol structure is utilized in the synthesis of new chemical entities. Research has shown the use of 4-(methylthio)phenol (B156131) in synthetic schemes to produce novel analogs for exploring therapeutic activities. rsc.org

    The methylthio group (-SCH3) itself is a versatile functional group in API synthesis. It can be oxidized to form sulfoxides or sulfones, a strategy employed in drugs like the proton-pump inhibitor esomeprazole, where the selective oxidation of a thioether is a key synthetic step. mdpi.com The presence of these three functional groups—fluoro, hydroxyl, and methylthio—on a single aromatic ring provides medicinal chemists with multiple reaction handles to build molecular complexity and fine-tune pharmacological properties, positioning this compound as a significant intermediate for creating diverse libraries of compounds for drug discovery. rsc.org

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, the SAR is dictated by the interplay of its core components.

    Elucidating Structural Features for Enhanced Biological Activity

    The biological activity of derivatives is significantly influenced by the specific features of the scaffold.

    Phenolic Hydroxyl Group: The phenolic -OH group is a primary determinant of antioxidant activity. uc.ptnih.gov It can donate a hydrogen atom to neutralize free radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govscielo.org.mx The efficiency of this process is heavily influenced by the nature and position of other substituents on the aromatic ring, which can stabilize the resulting phenoxyl radical. scielo.org.mxnih.gov

    Methylthio Group: The sulfur-containing methylthio group also modulates biological activity. In studies of dihydropyridone-based androgen receptor modulators, a compound featuring a 4-methylthiophenyl group was shown to retain comparable activity to other potent analogs. nih.gov The introduction of this group can influence the electronic environment and steric profile of the molecule, thereby affecting its interaction with biological targets.

    Modulating Receptor Binding Affinity and Selectivity

    Modifications to the this compound scaffold can fine-tune how its derivatives bind to specific biological targets, such as enzymes and receptors.

    The position of a fluorine atom on an aromatic ring is known to influence receptor selectivity. frontiersin.org The introduction of fluorine can enhance binding affinity by creating favorable interactions within a protein's binding pocket. For example, docking studies of inhibitors for the Macrophage Migration Inhibitory Factor (MIF) protein showed that a 2-fluoro-4-(1,2,3-triazole)phenol portion of an inhibitor occupies a specific position within the enzyme's active site, highlighting the directing role of the fluorophenol moiety. ubaya.ac.id

    The combination of the electron-withdrawing fluorine atom and the methylthio group on the phenol ring alters its electronic distribution. This modulation can be critical for achieving selective inhibition. For instance, 2-substituted phenol quinazolines have been developed as potent and selective RET kinase inhibitors, demonstrating the power of the substituted phenol scaffold in targeted therapies. ossila.com The unique electronic and steric properties conferred by the fluoro and methylthio substituents on the phenol ring can therefore be leveraged to optimize the affinity and selectivity of drug candidates for their intended protein targets.

    Investigation of Therapeutic Potentials and Biological Activities

    Analogues and derivatives related to the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating the broad potential of this chemical class.

    Anti-inflammatory and Antioxidant Properties of Related Phenol Derivatives

    The phenolic structure is intrinsically linked to antioxidant and anti-inflammatory effects.

    Antioxidant Properties: Phenolic compounds are well-known antioxidants that act by scavenging free radicals. uc.pt This process primarily occurs via two mechanisms: Hydrogen Atom Transfer (HAT), where the phenolic proton is transferred directly to a radical, and Single Electron Transfer-Proton Transfer (SET-PT), a two-step process involving electron donation followed by proton release. nih.govscielo.org.mx The antioxidant capacity is modulated by substituents on the phenol ring; electron-donating groups generally enhance activity, while electron-withdrawing groups can decrease it. scielo.org.mxnih.gov The specific arrangement of groups on the this compound scaffold would thus determine its precise antioxidant profile.

    Anti-inflammatory Properties: Numerous studies have demonstrated that fluorination can confer potent anti-inflammatory activity. Fluorinated polyphenols have shown efficacy in animal models of neuroinflammation by reducing pro-inflammatory cytokines. nih.gov Similarly, newly synthesized fluorinated diaryl ethers and bisarylic ketones demonstrated anti-inflammatory effects in macrophages by reducing the secretion of interleukin-6 (IL-6), nitric oxide, and prostaglandin (B15479496) E2. researchgate.net Research on fluorinated pyrazoline derivatives also confirmed moderate to significant anti-inflammatory activity. sphinxsai.com Studies on structural analogs of honokiol, a natural phenolic compound, showed that derivatives containing a fluoroethyl moiety exhibited significant anti-inflammatory activity by reducing levels of IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model. mdpi.com

    Compound/Analog ClassKey Findings in Anti-inflammatory StudiesReference
    Fluorinated Honokiol Analogs In an LPS-induced mouse model, treatment with fluoro-analogs significantly reduced elevated serum levels of IL-6 and TNF-α. mdpi.com
    Fluorinated Diaryl Ethers Exerted anti-inflammatory activity by lowering the secretion of IL-6, nitric oxide, and prostaglandin E2, and decreasing iNOS and COX-2 expression in macrophages. researchgate.net
    Fluorinated Pyrazolines Several synthesized derivatives exhibited moderate anti-inflammatory activity in a paw edema model. sphinxsai.com
    Fluorinated Polyphenols A fluorinated derivative of the natural polyphenol EGCG showed excellent activity in an LPS-induced inflammation model. nih.gov

    Antimicrobial, Antifungal, and Antiviral Efficacy of Analogues

    The combination of fluorine, sulfur, and a phenol ring is a promising strategy for developing antimicrobial agents.

    Antimicrobial and Antifungal Efficacy: Thiophene derivatives, which are structurally related to the methylthio-phenol scaffold, are known to have activity against pathogens like E. coli. The antimicrobial activity of para-substituted phenols has been shown to correlate with their ability to perturb microbial membranes. tandfonline.com Furthermore, compounds containing a methylthio group have been synthesized and screened for antimicrobial activity, with some showing efficacy. researchgate.netmedwinpublishers.com The introduction of fluorine has been repeatedly shown to enhance antifungal properties. acs.orgworldnewsnaturalsciences.com Studies on fluorinated Schiff bases found that a difluorinated phenolic ring resulted in clear antifungal activity, whereas a monofluorinated version did not, demonstrating the importance of the degree and position of fluorination. frontiersin.org Fluorine-containing 4-thiazolidinones have also been identified as potent antifungal agents. researchgate.netscirp.org

    Compound/Analog ClassOrganism(s)Activity/FindingReference
    Fluorinated Pyrazolines Aspergillus flavus, Aspergillus nigerShowed significant antifungal activity, nearly equipotent to the standard drug Amphotericin-B. worldnewsnaturalsciences.com
    Fluorinated Schiff Base (F1) YeastsExerted a clear antifungal effect, unlike the less-fluorinated analog. frontiersin.org
    Fluorine-substituted 4-Thiazolidinone Various FungiCompound was among the most effective against tested fungi, an effect attributed to the fluorine atom and thiazolidinone moiety. scirp.org
    Substituted 5-(methylthio)-1H-tetrazoles Aspergillus fumigatus, Candida albicansA derivative with a 3-fluorophenyl group showed strong antifungal action. ijres.org

    Antiviral Efficacy: Fluorination is a cornerstone of modern antiviral drug development. cardiff.ac.uk The presence of fluorine can enhance a molecule's selectivity and specificity for viral enzymes like DNA and RNA polymerases. mdpi.com For instance, the modification of the natural nucleoside N6-benzyladenosine with two fluorine atoms or a trifluoromethyl group dramatically improved its selectivity against human enterovirus 71 by reducing cytotoxicity while maintaining potency. mdpi.com Similarly, novel 6′-fluoro-aristeromycin analogues have exhibited potent antiviral activity against a range of RNA viruses, including MERS-coronavirus and Zika virus, by inhibiting a key host enzyme (SAH hydrolase). acs.org Fluorinated five-membered heterocyclic compounds have also demonstrated potent anti-HIV-1 activity, in some cases exceeding the potency of the reference drug Zidovudine. rsc.org

    Compound/Analog ClassVirus TargetPotency (EC₅₀)Reference
    6'-Fluoro-aristeromycin Analog (2a) MERS-CoV0.51 µM acs.org
    6'-Fluoro-aristeromycin Analog (2a) Zika Virus1.1 µM acs.org
    Fluorinated N6-benzyladenosine (Difluoro) Enterovirus 710.35 µM mdpi.com
    Fluorinated Triazole-Thymidine Hybrid (1e) HIV-10.08 µM rsc.org

    Anticancer Activity and Enzyme Inhibition Studies

    While direct and extensive research on the specific anticancer activities of this compound is not widely published, the structural motifs present in the molecule—a fluorinated phenol and a methylthio group—are features found in various compounds investigated for their potential as anticancer agents and enzyme inhibitors. The study of structurally related compounds can provide insights into the potential bioactivity of this compound.

    Phenolic compounds, in general, have been a significant area of interest in cancer research. They are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation foodandnutritionresearch.net. The introduction of a fluorine atom to a phenolic scaffold can significantly modulate its biological properties. Fluorination can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which in turn can influence its interaction with biological targets. For instance, fluorinated analogues of the natural anticancer agent combretastatin (B1194345) A-4 have been synthesized and evaluated for their cytotoxic properties researchgate.net.

    Similarly, the methylthio group is present in various classes of compounds that have been explored for anticancer and enzyme inhibitory activities. For example, benzothiazole (B30560) derivatives containing a methylthio group have been synthesized and shown to possess significant growth inhibition against lung, breast, and renal cancer cell lines researchgate.net.

    In the context of enzyme inhibition, phenolic compounds have been identified as inhibitors of a wide range of enzymes. A study on the inhibition of bacterial α-carbonic anhydrases by a panel of phenols demonstrated that even small changes to the phenol scaffold can lead to significant differences in inhibitory activity nih.gov. Although this compound was not included in this specific study, the findings highlight the potential for substituted phenols to act as enzyme inhibitors. The substitution pattern on the phenolic ring is crucial for determining the potency and selectivity of inhibition nih.gov. For example, in a study of phenolic acid derivatives, the type and position of substituents were found to be critical for their cytotoxic activity against cancer cell lines uc.pt.

    While awaiting direct experimental data, the anticancer potential and enzyme inhibition profile of this compound remain a subject of theoretical interest based on the activities of related fluorinated and methylthiolated phenolic compounds.

    Impact on Metabolic Stability and hERG Inhibition

    Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically vulnerable position on an aromatic ring can block oxidation, thereby increasing the compound's half-life. For example, in the development of nonsteroidal glucocorticoid mimetics, substitutions on the aromatic ring were shown to have a major impact on CYP3A4 inhibition and metabolic stability nih.gov.

    The methylthio group can also influence metabolism. It can be a site for metabolic oxidation, leading to the formation of sulfoxides and sulfones, which can alter the compound's solubility, polarity, and biological activity. The interplay between the activating effect of the phenolic hydroxyl group and the deactivating effect of the fluorine atom on the aromatic ring, combined with the potential for metabolism at the sulfur atom, makes the metabolic profile of this compound complex and likely dependent on the specific CYP isoforms involved.

    Table 1: Predicted Physicochemical Properties and their Potential Impact on Metabolism and hERG Inhibition

    PropertyPredicted Influence of Structural FeaturesPotential Impact
    Lipophilicity (logP) The fluorine atom and methylthio group are expected to increase lipophilicity compared to an unsubstituted phenol.Higher lipophilicity can lead to increased binding to metabolic enzymes and potentially the hERG channel.
    Metabolic Stability The C-F bond is strong and can block metabolism at the 4-position. The methylthio group can be oxidized.Overall stability will be a balance between the protective effect of fluorine and the potential for sulfur oxidation.
    hERG Inhibition As a non-basic compound, the primary driver would be lipophilicity and overall shape.The potential for hERG inhibition is likely to be low to moderate, but would require experimental verification.

    Bioisosteric Replacement Strategies Involving Fluorinated Thioethers

    Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound by substituting one functional group with another that has similar steric and electronic characteristics. The this compound structure incorporates a fluorinated thioether motif, which can be viewed as a bioisosteric replacement for other common functional groups, such as a hydroxyl or methoxy (B1213986) group.

    The replacement of a hydroxyl or methoxy group with a fluorine atom is a well-established bioisosteric switch. This substitution can have profound effects on a molecule's properties. For instance, replacing a metabolically labile methoxy group with a fluorine atom can block oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of a nearby functional group, such as the phenol in this case, which can affect its binding to a target protein and its absorption and distribution characteristics chemrxiv.org.

    The thioether group (-S-CH3) can be considered a bioisostere of an ether group (-O-CH3). While sulfur is larger and less electronegative than oxygen, the thioether linkage can still participate in important interactions with biological targets. The replacement of an ether with a thioether can influence a molecule's conformation, lipophilicity, and metabolic pathways.

    Combining these two concepts, a fluorinated thioether can be employed as a more complex bioisosteric replacement. In the context of this compound, the 2-(methylthio) group is ortho to the phenolic hydroxyl. This arrangement could be a strategic choice to modulate the hydrogen bonding capacity and acidity of the phenol, while the 4-fluoro substituent provides a way to fine-tune the electronic properties of the ring and block potential metabolism at the para position.

    The strategic use of fluorine in bioisosteres is a growing area of research. The context-dependent nature of these replacements means that their success is highly dependent on the specific biological target and the surrounding molecular architecture nih.govsci-hub.se. The development of new synthetic methods for introducing fluorinated moieties continues to expand the toolkit available to medicinal chemists for lead optimization nih.gov.

    Table 2: Comparison of Physicochemical Properties for Bioisosteric Groups

    Functional GroupSize (van der Waals radius, Å)Electronegativity (Pauling Scale)Lipophilicity (Hansch parameter, π)Hydrogen Bonding
    -OH (hydroxyl) O: 1.52O: 3.44-0.67Donor and Acceptor
    -OCH3 (methoxy) C: 1.70, O: 1.52O: 3.44-0.02Acceptor
    -F (fluoro) 1.473.98+0.14Weak Acceptor
    -SCH3 (methylthio) S: 1.80S: 2.58+0.61Weak Acceptor

    Applications in Materials Science and Polymer Chemistry

    Utilization of 4-Fluoro-2-(methylthio)phenol as a Monomer or Building Block for Functional Polymers

    This compound is recognized as a valuable building block in material science. myskinrecipes.com Its trifunctional nature—featuring a phenol (B47542), a fluoro group, and a methylthio group—offers multiple pathways for polymerization and incorporation into polymer backbones or as a pendant group. Phenolic compounds are widely used as precursors for polymers such as phenolics and polycarbonates. The hydroxyl group provides a reactive site for polycondensation reactions. Furthermore, related sulfur-containing phenols like 4-(Methylthio)phenol (B156131) are categorized as building blocks for polymer science. bldpharm.com

    The presence of the fluorine atom and the methylthio group can impart specific functionalities to the resulting polymer. For instance, lignin-derived phenolic monomers like 2-methoxy-4-vinylphenol (B128420) have been successfully used as a platform to create a variety of functional monomers for radical polymerizations, leading to thermoplastics with a wide range of thermal properties. mdpi.com Similarly, this compound could be chemically modified and polymerized to create new functional materials. Its structure is suitable for creating polymers with tailored characteristics for specialized applications.

    Synthesis of Materials with Tailored Optical and Electrical Properties

    The distinct functional groups within this compound allow for the strategic design of polymers with customized optical and electrical characteristics. The incorporation of fluorine, sulfur, and phenolic moieties into a polymer matrix can significantly influence its final properties.

    Optical Properties: The refractive index of a polymer can be precisely engineered using this monomer. Sulfur-containing functional groups are known to increase the molar refraction and lead to polymers with a high refractive index, a desirable property for advanced optical applications like high-performance lenses and optical films. acs.org Conversely, the incorporation of fluorine atoms into a polymer backbone typically lowers the refractive index. acs.org This opposing influence allows for the synthesis of polymers where the refractive index can be finely tuned by controlling the monomer concentration and polymer composition. General optical properties of polymers, such as transparency, gloss, and haze, are influenced by the polymer's chemical structure, crystallinity, and the presence of additives. intertek.com

    Electrical Properties: Fluoropolymers are well-known for their exceptional electrical insulation properties. alfa-chemistry.com The presence of highly electronegative fluorine atoms results in polymers with low dielectric constants and low dielectric loss tangents, which are critical for high-frequency applications in electronics. alfa-chemistry.comdaikinchemicals.co.th These characteristics minimize signal loss and ensure efficient electrical energy transmission, making such materials ideal for insulating high-frequency cables, connectors, and printed circuit boards. daikinchemicals.co.th Fluoropolymers also typically exhibit high dielectric strength, meaning they can withstand strong electric fields without breaking down. alfa-chemistry.com By incorporating this compound into a polymer, it is possible to develop materials that combine these excellent electrical insulating properties with other functionalities derived from the phenol and methylthio groups.

    Table 1: Expected Influence of Functional Groups on Polymer Properties

    Functional Group Expected Impact on Polymer Properties Relevant Applications
    Phenol Provides a reactive site for polymerization, enhances thermal stability. Thermosetting resins, engineering plastics.
    Fluorine Lowers dielectric constant, increases dielectric strength, lowers refractive index, enhances thermal and chemical stability. acs.orgalfa-chemistry.comdaikinchemicals.co.th High-frequency electronics, low-loss dielectrics, specialty coatings.

    | Methylthio (Sulfur) | Increases refractive index, can improve thermal resistance. acs.org | High refractive index lenses, optical materials, specialty polymers. |

    Surface Modification and Grafting onto Natural Materials

    The reactivity of the phenolic group in this compound makes it a candidate for surface modification and grafting applications. Controlled chemical modification of polymer surfaces can impart desired properties such as hydrophobicity, biocompatibility, or chemical resistance without altering the bulk properties of the material.

    Research has demonstrated that similar compounds are effective for such modifications. For example, 4-fluorothiophenol (B130044) has been used to chemically modify the surface of poly(vinyl chloride) (PVC) films, demonstrating the utility of fluorinated thiol and phenol compounds in altering polymer surfaces. conicet.gov.ar

    More directly relevant is the use of a structurally similar compound, 4-Fluoro-2-methylphenol (B144770), for grafting onto natural polymers. In a laccase-catalyzed process, 4-Fluoro-2-methylphenol has been successfully grafted onto natural fibers from flax and coconut to modify their hydrophobicity. ossila.com This process highlights a green chemistry approach to functionalizing natural materials. Given these precedents, this compound could foreseeably be used in similar enzymatic or chemical grafting processes to functionalize the surfaces of natural materials like cellulose, chitin, or various plant fibers, thereby creating novel bio-composite materials with enhanced properties.

    Development of Optoelectronic Materials Based on Fluorinated Phenols

    Fluorinated organic compounds are of significant interest for applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The incorporation of fluorine atoms into conjugated organic materials has several beneficial effects.

    Strategically placing fluorine atoms in a molecule can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Lowering these energy levels can facilitate easier electron injection from the cathode in an OLED, leading to improved device efficiency and lower operating voltages. Furthermore, the enhanced oxidative stability of fluorinated materials contributes to a longer operational lifetime for the devices. rsc.org

    Phenolic compounds can be integrated into larger, conjugated systems used in optoelectronics. For instance, polymers containing phenolic pendent groups are utilized in self-imageable, thermally stable layers for microelectronic and optoelectronic devices. wipo.int The combination of a phenol group with fluorine in molecules like this compound provides a building block for designing new materials for this field. While this specific molecule may not be conjugated itself, it can be used as a precursor or a component in the synthesis of more complex fluorinated systems designed for optoelectronic applications. rsc.orgamadischem.com

    Table 2: List of Compounds Mentioned

    Compound Name
    This compound
    4-Fluoro-2-methylphenol
    4-(Methylthio)phenol
    2-methoxy-4-vinylphenol
    4-fluorothiophenol

    Analytical Methodologies for Detection and Quantification

    Chromatographic Techniques for Separation and Analysis

    Chromatography is the cornerstone for the analysis of 4-Fluoro-2-(methylthio)phenol, providing the necessary separation from complex sample components. Both gas and liquid chromatography are employed, each with distinct advantages depending on the sample matrix and analytical objectives.

    Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound in environmental samples. The compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. rjptonline.org

    The use of a mass selective detector (MSD) allows for high selectivity and sensitivity, which is essential when analyzing complex environmental matrices. rjptonline.org For the identification of unknown compounds, the resulting mass spectrum is often compared against spectral libraries such as the National Institute of Standards and Technology (NIST) MS library. rjptonline.orgimrpress.com The choice of the GC column, typically a fused-silica capillary column, is critical for achieving optimal separation. epa.gov While underivatized phenols can be analyzed directly, derivatization is often employed to improve volatility and chromatographic behavior. epa.govnih.gov

    A typical GC-MS setup for phenolic compound analysis might involve:

    Injector: Split/splitless injector.

    Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS). rjptonline.org

    Carrier Gas: Helium. rjptonline.org

    Detector: Mass Spectrometer (operating in electron ionization mode).

    Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

    ParameterSetting
    GC System Agilent-7890A or similar
    Column DB-5MS, 30m x 0.25mm ID, 0.25µm film thickness
    Injector Temperature 250 °C
    Oven Program Initial 50°C, ramp to 280°C
    Carrier Gas Helium at a constant flow rate
    MS System 5975C Inert MSD or similar
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range 50-550 amu

    This table presents a generalized set of parameters; specific conditions would need to be optimized for this compound.

    Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile alternative for the analysis of this compound, especially for less volatile or thermally labile derivatives. When coupled with advanced detection methods like tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and specificity. mdpi.comjasco-global.com

    For phenolic compounds, reverse-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using a diode array detector (DAD) for UV-Vis absorbance, but for trace-level analysis in complex samples, mass spectrometry is preferred. researchgate.net LC-MS/MS systems, such as those using a triple quadrupole mass spectrometer, allow for selected reaction monitoring (SRM), which significantly enhances the signal-to-noise ratio and provides high confidence in compound identification and quantification. mdpi.comjasco-global.com

    The use of techniques like 19F NMR can also be a powerful tool for the identification and quantification of fluorinated compounds, including their degradation products in environmental samples. nih.gov

    Table 2: Comparison of Analytical Detection Techniques

    TechniquePrincipleAdvantages for this compound Analysis
    GC-MS Separation of volatile compounds followed by mass-based detection.High resolution, established libraries for identification.
    LC-MS/MS Separation in liquid phase followed by highly selective mass detection.Suitable for a wider range of polarities, high sensitivity and specificity. mdpi.comjasco-global.com
    19F NMR Nuclear magnetic resonance spectroscopy focused on the fluorine nucleus.Highly specific for fluorinated compounds, provides structural information. nih.gov

    Sample Preparation and Extraction Protocols for Complex Matrices

    The analysis of this compound in complex matrices such as environmental water, soil, or biological tissues requires rigorous sample preparation to isolate the analyte and remove interfering substances. The choice of extraction method depends on the sample type and the concentration of the target compound.

    For water samples, solid-phase extraction (SPE) is a widely used technique. jasco-global.comresearchgate.net In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample extract. The selection of the appropriate SPE sorbent is crucial for achieving good recovery. For phenolic compounds, anion-exchange sorbents can be effective. researchgate.net

    For solid samples like soil or sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be employed using an appropriate organic solvent. These extracts often require further cleanup steps, such as liquid-liquid extraction with pH adjustment, to separate acidic phenols from neutral and basic compounds. upertis.ac.id

    Derivatization Strategies for Enhanced Detection Sensitivity

    Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its volatility for GC analysis or introduce a chromophore or fluorophore for more sensitive detection in LC. libretexts.orgresearchgate.net

    In GC analysis, the polar hydroxyl group of the phenol (B47542) can be masked through reactions like silylation or acylation. researchgate.net For instance, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can create a derivative that is highly sensitive to electron capture detection (ECD). epa.gov Another approach involves acylation with acetic anhydride (B1165640) or other acylating agents. researchgate.net

    In HPLC, derivatization can be performed pre-column to introduce a fluorescent tag to the molecule, significantly lowering detection limits. researchgate.netresearchgate.net Reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) have been developed for the fluorescent labeling of phenols. researchgate.net Derivatization can also improve the ionization efficiency of the analyte in LC-MS analysis, leading to enhanced sensitivity. mdpi.com For example, reacting phenols with specific reagents can lead to derivatives that are several orders of magnitude more sensitive in LC-ESI-MS/MS analysis compared to their underivatized forms. mdpi.com

    Table 3: Common Derivatization Reagents for Phenolic Compounds

    ReagentTechniquePurpose
    Pentafluorobenzyl bromide (PFBBr) GC-ECDIntroduces an electrophoric group for high sensitivity detection. epa.gov
    Acetic Anhydride GC-MSMasks the polar hydroxyl group, improving chromatographic peak shape. researchgate.net
    Diazomethane GC-FID/MSConverts phenols to more volatile methyl ethers. epa.gov
    2-(9-Carbazole)-ethyl-chloroformate (CEOC) HPLC-FluorescenceAdds a fluorescent tag for sensitive detection. researchgate.net
    N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) LC-MS/MSImproves signal intensity and detection sensitivity. mdpi.com

    Future Research Directions and Translational Perspectives

    Exploration of Novel Synthetic Routes and Sustainable Methodologies

    The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 4-Fluoro-2-(methylthio)phenol and its derivatives should prioritize sustainability and efficiency.

    Practical syntheses have been reported for related structures, such as 4-fluoro-2-(methylthio)benzylamine, which involve methods like the metallation of a fluorobromobenzoic acid followed by reaction with dimethyl disulfide, or the selective nucleophilic aromatic substitution of difluorobenzonitrile with methanethiolate. researchgate.net These established routes provide a foundation for optimization.

    Future explorations should focus on novel catalytic systems and green chemistry principles. acs.org For instance, the use of microwave-assisted synthesis could significantly reduce reaction times from hours to minutes and improve yields, as has been demonstrated for various fluorinated heterocyclic compounds. nih.govresearchgate.net Another promising avenue is the development of continuous-flow protocols, which can enhance reaction yield, purity, and scalability. vulcanchem.com The application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a highly efficient and selective reaction platform, could also be explored for the modular synthesis of derivatives. vulcanchem.com Furthermore, developing synthetic routes that utilize water as a benign solvent would align with the principles of green chemistry. beilstein-journals.org

    Table 1: Potential Sustainable Synthetic Methodologies

    Methodology Potential Advantages Relevant Research Area
    Microwave-Assisted Synthesis Reduced reaction times, improved yields, greener reaction conditions. nih.gov Organic Synthesis, Green Chemistry
    Continuous-Flow Chemistry Enhanced yield and purity, improved scalability and safety. vulcanchem.com Process Chemistry, Chemical Engineering
    Click Chemistry (e.g., SuFEx) High efficiency, selectivity, and modularity for creating libraries of derivatives. vulcanchem.com Medicinal Chemistry, Materials Science

    Advanced Computational Modeling for Predictive Design of Derivatives

    Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, advanced computational modeling can be employed to predict the properties of its derivatives and guide synthetic efforts.

    Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.netresearchgate.net Such studies can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications, for instance, in corrosion inhibition. researchgate.netresearchgate.net

    Molecular docking simulations are another valuable tool, particularly in medicinal chemistry. nih.gov By modeling the interaction of potential derivatives with the active sites of biological targets, researchers can predict binding affinities and modes of action. acs.org This approach has been successfully used for other fluorinated compounds to identify potent enzyme inhibitors. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity, further refining the predictive design process.

    Expanded Scope of Biological Target Identification and Validation

    Identifying and validating the biological targets of this compound and its derivatives is crucial for understanding their mechanism of action and therapeutic potential. pelagobio.com A lack of robust target validation is a significant cause of failure in drug development. pelagobio.com

    Future research should employ a range of modern techniques for target identification. nih.govresearchgate.net These approaches can be broadly categorized as follows:

    Affinity-Based Methods: These techniques rely on the direct interaction between a small molecule and its protein target. This includes methods like affinity chromatography and chemical proteomics. researchgate.net

    Genetic Approaches: Techniques such as RNA interference (siRNA) can be used to mimic the effect of a drug by suppressing the expression of a potential target gene, thereby helping to validate its role in a disease phenotype. technologynetworks.com

    Computational Prediction: As mentioned previously, computational methods can predict potential targets based on chemical similarity to known ligands or by docking the molecule into the structures of known proteins. researchgate.net

    A particularly powerful technique for target validation is the Cellular Thermal Shift Assay (CETSA). researchgate.net CETSA allows for the direct measurement of target engagement in a physiological context by observing the thermal stabilization of a protein upon ligand binding. pelagobio.comresearchgate.net This provides strong evidence of a direct interaction within the cell. The ultimate validation, however, comes from demonstrating a drug's efficacy and safety in relevant disease models and eventually in clinical settings. technologynetworks.com

    Development of Next-Generation Fluorinated Materials

    The unique properties conferred by fluorine atoms make fluorinated compounds valuable building blocks for advanced materials. chemrevlett.com this compound, containing both fluorine and a sulfur-containing methylthio group, is a promising candidate for the development of next-generation fluorinated materials.

    Fluorinated phenols are known to serve as building blocks for functional polymers. ossila.com The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. ossila.com The presence of the sulfur-containing moiety is also significant, as sulfur-containing polymers are known to exhibit high refractive indices. researchgate.net Therefore, derivatives of this compound could be explored for the synthesis of novel polymers with specialized optical properties for applications in lenses, coatings, and other optical devices.

    Furthermore, the field of fluorinated materials extends to agrochemicals and pharmaceuticals, where the strategic incorporation of fluorine can improve metabolic stability and membrane permeability. alfa-chemistry.com The difluoromethylation of phenols is a key strategy in creating compounds for both medicinal chemistry and material science. alfa-chemistry.comrsc.orgorgsyn.org

    Table 2: Potential Applications in Materials Science

    Material Type Key Feature Contribution Potential Application
    Fluorinated Polymers Enhanced thermal stability, chemical resistance, hydrophobicity. ossila.com High-performance plastics, specialty coatings.
    High Refractive Index Polymers Contribution from the sulfur-containing thioether group. researchgate.net Optical lenses, anti-reflective coatings, photopolymers.

    Role of this compound in Interdisciplinary Research Fields

    The versatile structure of this compound positions it at the intersection of several scientific disciplines, including medicinal chemistry, agrochemistry, and materials science.

    In medicinal chemistry , the fluorinated phenol (B47542) motif is a common feature in bioactive molecules. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity. researchgate.net The methylthio group can also play a role in biological activity, for example, by potentially modulating kinase inhibition. vulcanchem.com Derivatives of this compound could be investigated as inhibitors for a variety of enzymes or receptors. For instance, fluorinated hydrazinylthiazole derivatives have shown potential as antidiabetic agents. nih.govacs.org

    In agrochemistry , fluorinated compounds constitute a significant portion of modern pesticides and herbicides. chemrevlett.com The unique properties of fluorine can lead to increased efficacy and better environmental profiles. Research could focus on synthesizing and screening derivatives of this compound for potential herbicidal, fungicidal, or insecticidal activity.

    In materials science , as discussed previously, this compound serves as a valuable building block. Its potential to be incorporated into polymers with tailored optical, thermal, and chemical properties opens up avenues for research in polymer chemistry and optical engineering. The interdisciplinary nature of this research would involve collaboration between synthetic chemists, materials scientists, and engineers to design, synthesize, and characterize new materials for specific high-tech applications.

    Q & A

    Basic: How can researchers optimize the synthesis of 4-Fluoro-2-(methylthio)phenol to improve yield and purity?

    Methodological Answer:
    A reflux-based condensation reaction between 5-fluorosalicylaldehyde and a thiol-containing precursor (e.g., methylthio derivatives) in methanol under inert nitrogen atmosphere is a common approach. Key parameters include stoichiometric control (1:1 molar ratio), reaction temperature (~80°C), and reaction duration (~3 hours). Post-synthesis purification via cold methanol washing and column chromatography using gradient solvent systems (e.g., petroleum ether/ethyl acetate) effectively removes unreacted starting materials and isomers . Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via 1^1H NMR ensures stepwise optimization .

    Basic: What spectroscopic techniques are recommended for characterizing this compound?

    Methodological Answer:

    • 1^1H NMR : Identifies proton environments, such as phenolic -OH (~13.04 ppm) and aromatic protons (δ 7.40–6.96 ppm). Coupling constants (e.g., J=8.7HzJ = 8.7 \, \text{Hz}) confirm substitution patterns .
    • X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (~9°), and intramolecular hydrogen bonding (O–H⋯N) critical for tautomeric stability. SHELXL/SHELXS software enables refinement of crystallographic data .
    • FT-IR : Detects functional groups (e.g., -OH stretching ~3200 cm1^{-1}, C–F vibrations ~1200 cm1^{-1}) .

    Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

    Methodological Answer:
    Contradictions in crystallographic data (e.g., disorder, twinning) require iterative refinement using programs like SHELXL. Strategies include:

    • Applying restraints/constraints for disordered regions (e.g., methyl groups).
    • Testing alternative space groups to resolve twinning.
    • Validating hydrogen bonding networks via difference Fourier maps.
      Robust data collection (high-resolution, low-temperature) and cross-validation with spectroscopic data (NMR/IR) ensure structural accuracy .

    Advanced: What strategies are effective in analyzing the tautomeric behavior of this compound in different solvents?

    Methodological Answer:

    • Variable-Temperature NMR : Monitors tautomeric equilibria (e.g., phenol-imine vs. keto-enamine) by tracking proton shifts across temperatures .
    • Solvent Polarity Studies : Polar solvents (DMSO, acetone) stabilize intramolecular hydrogen bonds, favoring the phenol-imine tautomer. Non-polar solvents (hexane) may shift equilibria due to reduced solvation .
    • Computational Modeling : Density Functional Theory (DFT) calculates relative stabilities of tautomers and simulates solvent effects .

    Basic: What are the key considerations for handling and storing this compound to prevent degradation?

    Methodological Answer:

    • Storage : Seal under inert gas (N2_2) and refrigerate (2–8°C) to minimize oxidation of the methylthio group.
    • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis.
    • Stability Monitoring : Regular HPLC or GC-MS checks detect degradation products (e.g., sulfoxide derivatives) .

    Advanced: How does the electronic effect of the methylthio group influence the reactivity of this compound in coordination chemistry?

    Methodological Answer:
    The electron-donating methylthio group (-SCH3_3) increases electron density on the aromatic ring, enhancing ligand-metal charge transfer. This stabilizes metal complexes (e.g., Re/Tc tricarbonyl cores) by facilitating chelation via phenolic -OH and adjacent heteroatoms. Spectroscopic shifts in UV-Vis (LMCT bands) and cyclic voltammetry (redox potentials) quantify electronic effects. Comparative studies with non-thio analogs (e.g., methoxy derivatives) isolate the methylthio group’s contribution .

    Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

    Methodological Answer:

    • Unreacted Aldehyde : Detected via TLC (higher Rf_f) or 1^1H NMR (aldehyde proton ~9.8 ppm).
    • Isomeric Byproducts (cis/trans) : Separated using silica gel chromatography (PE/EA 7:3) and identified via 1^1H NMR coupling constants (e.g., trans-vinyl J=16HzJ = 16 \, \text{Hz}) .
    • Oxidation Products (Sulfoxides) : Characterized by LC-MS (m/z +16) and IR (S=O stretch ~1050 cm1^{-1}) .

    Advanced: What computational methods are suitable for predicting the hydrogen bonding interactions of this compound in supramolecular assemblies?

    Methodological Answer:

    • Molecular Dynamics (MD) Simulations : Model solvent-solute interactions and hydrogen bond lifetimes in aqueous/organic media.
    • Hirshfeld Surface Analysis : Maps close-contact interactions (C–H⋯F/O) from crystallographic data, validated via CrystalExplorer software .
    • QM/MM Hybrid Methods : Combine quantum mechanics (electronic structure) and molecular mechanics (bulk solvent effects) to predict crystal packing motifs .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.